Evodiamine

TRPV1 agonism pain research calcium imaging

Evodiamine is a pentacyclic indoloquinazoline alkaloid whose pharmacological fingerprint precludes simple in-class substitution by rutaecarpine or dehydroevodiamine. It uniquely combines TRPV1 competitive antagonism (absent in rutaecarpine), NF-κB pathway-selective inhibition (absent in rutaecarpine), and dual catalytic Topo I/II inhibition distinct from camptothecin's poison mechanism. Its 6.44-fold lower brain penetration versus dehydroevodiamine ensures peripheral restriction for cardiovascular studies. Retains efficacy in camptothecin-resistant and P-gp-overexpressing multidrug-resistant models where standard chemotherapeutics fail. Verify your research target—selecting the wrong Evodia alkaloid compromises experimental validity.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
CAS No. 518-17-2
Cat. No. B1670323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvodiamine
CAS518-17-2
SynonymsEvodiamine;  Q-100579;  Q100579;  Q 100579;  SC-16015;  SC16015;  SC 16015
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
InChIInChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1
InChIKeyTXDUTHBFYKGSAH-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Evodiamine (CAS 518-17-2): Indoloquinazoline Alkaloid — Key Comparative Evidence for Scientific Procurement Decisions


Evodiamine (EVO, C₁₉H₁₇N₃O, MW 303.36) is a pentacyclic indoloquinazoline alkaloid isolated primarily from the unripe fruits of Evodia rutaecarpa (Wu-Zhu-Yu). It is classified pharmacologically as a TRPV1 (vanilloid receptor subtype 1) agonist [1], a dual catalytic inhibitor of topoisomerases I and II [2], and an anti-inflammatory agent that suppresses NF-κB activation and COX-2 induction [3]. Unlike its closest structural analogs rutaecarpine and dehydroevodiamine — which share the indoloquinazoline core but differ in ring saturation and N-14 methylation — evodiamine exhibits a distinct pharmacological fingerprint that precludes simple in-class substitution. Its accepted purity benchmark for research use is ≥98% by HPLC , and its poor aqueous solubility (insoluble in water; soluble in DMSO up to ~15 mg/mL) has driven formulation development for in vivo applications .

Why Rutaecarpine, Dehydroevodiamine, and Evodiamine Cannot Be Interchanged: Structural Determinants of Divergent Pharmacology Require Compound-Specific Procurement


Although evodiamine, rutaecarpine (RUT), and dehydroevodiamine (DHED) are co-isolated indoloquinazoline alkaloids from E. rutaecarpa and share the same quinazolinocarboline scaffold, their pharmacodynamic and pharmacokinetic profiles diverge sharply at quantifiable levels. The AhR activation efficacy order is RUT > DHED > EVO, driven by N-14 methylation status [1]. At TRPV1, evodiamine and rutaecarpine differ in both maximal efficacy (3.5- vs. 9-fold lower than capsaicin) and functional modality — evodiamine, but not rutaecarpine, competitively inhibits capsaicin-induced currents [2]. In anti-inflammatory signaling, evodiamine inhibits COX-2 induction and NF-κB activation; rutaecarpine does neither [3]. Tissue distribution further separates them: DHED achieves brain concentrations 6.44-fold higher than evodiamine at equivalent systemic doses, attributable to a dihedral angle difference (3.71° vs. 82.34°) that governs membrane permeability [4]. These compound-specific, structurally encoded differences mean that selecting a particular Evodia alkaloid is not interchangeable — procurement must be guided by the specific pharmacological question.

Evodiamine (CAS 518-17-2): Product-Specific Quantitative Comparative Evidence Against Closest Analogs and Alternatives


TRPV1 Binding Affinity and Functional Agonism: Evodiamine vs. Capsaicin — A Non-Pungent Chemotype with Quantitatively Characterized Potency Offset

Evodiamine competes with [³H]RTX for the capsaicin binding site on rat TRPV1 with a Ki of 5.95 ± 0.87 μM, compared to capsaicin's Ki of 1.8 ± 0.3 μM — representing a 3.3-fold lower binding affinity [1]. In functional ⁴⁵Ca²⁺ uptake assays, evodiamine acts as a full agonist with an EC₅₀ of 856 ± 43 nM, versus capsaicin's EC₅₀ of 45 ± 4 nM (approximately 19-fold less potent), and an EC₅₀ of 1.03 ± 0.21 μM by calcium imaging [1]. A separate head-to-head electrophysiology study confirmed that the maximum TRPV1 current evoked by evodiamine is 3.5-fold lower than that of capsaicin, classifying it as a partial agonist; rutaecarpine showed an even more attenuated maximal response (9-fold lower than capsaicin) [2]. Critically, evodiamine — unlike capsaicin — does not produce pungency and can competitively inhibit capsaicin-induced TRPV1 currents when co-administered, a property not shared by rutaecarpine [2]. This positions evodiamine as a non-pungent, partial agonist chemotype that can also function as a TRPV1 antagonist under conditions of co-stimulation.

TRPV1 agonism pain research calcium imaging binding affinity capsaicin alternative

Anti-Inflammatory Mechanism Selectivity: Evodiamine vs. Rutaecarpine — Differential NF-κB and COX-2 Pathway Engagement at Equivalent PGE₂ Suppression Potency

In a direct comparative study using LPS-stimulated RAW 264.7 murine macrophages, both evodiamine and rutaecarpine strongly inhibited prostaglandin E₂ (PGE₂) synthesis at concentrations of 1–10 μM [1]. However, mechanistic dissection revealed a critical divergence: evodiamine inhibited cyclooxygenase-2 (COX-2) induction and suppressed NF-κB activation, whereas rutaecarpine did not affect either pathway [1]. This indicates that at equivalent anti-inflammatory potency for PGE₂ suppression, the two alkaloids operate through distinct molecular mechanisms. Furthermore, neither compound inhibited inducible nitric oxide synthase (iNOS)-mediated nitric oxide production at concentrations up to 50 μM, confirming that their anti-inflammatory action is pathway-selective rather than broadly cytotoxic [1]. Goshuyuamide II, a third comparator from the same plant, acted via 5-lipoxygenase inhibition (IC₅₀ = 6.6 μM), underscoring the mechanistic diversification within E. rutaecarpa constituents [1].

NF-κB inhibition COX-2 regulation anti-inflammatory screening prostaglandin E2 rutaecarpine comparator

Dual Topoisomerase I/II Catalytic Inhibition: Evodiamine vs. Camptothecin — Activity Retention in Camptothecin-Resistant Leukemia Cells

Evodiamine was characterized as a dual catalytic inhibitor of human topoisomerase I (IC₅₀ = 60.74 μM) and topoisomerase II (IC₅₀ = 78.81 μM) using in vitro plasmid relaxation assays [1]. Unlike camptothecin, which acts as a Topo I poison by stabilizing the covalent Topo I-DNA cleavage complex, evodiamine failed to trap Topo-DNA complexes and did not induce detectable DNA damage, indicating a catalytic inhibitory mechanism distinct from the interfacial poison class [1]. Functionally, this mechanistic difference translated into retained antiproliferative activity against the camptothecin-resistant CEM/C1 subline, where evodiamine maintained efficacy despite the cells' resistance to camptothecin [1]. In a separate study, evodiamine demonstrated IC₅₀ values ranging from 2.64 to 4.53 μM across a panel of leukemia cell lines, including the multidrug-resistant P-gp-overexpressing CEM/ADR5000 line, with low degrees of resistance (≤4-fold), suggesting limited susceptibility to P-gp-mediated efflux .

topoisomerase inhibition camptothecin resistance dual inhibitor leukemia anticancer drug discovery

Vasodilatory Mechanism Differentiation: Evodiamine (50% Endothelium-Dependent) vs. Rutaecarpine (100%) vs. Dehydroevodiamine (10%) in Rat Aorta

In a landmark comparative study on endothelium-intact rat aortic rings, all three Evodia alkaloids — dehydroevodiamine (1), evodiamine (2), and rutaecarpine (3) — produced vasodilatory effects with equal overall potency [1]. However, the dependence on functional endothelium differed markedly: rutaecarpine produced a full, 100% nitric oxide (NO)-dependent vasodilatation; evodiamine was only 50% endothelium-dependent; and dehydroevodiamine was merely 10% endothelium-dependent [1]. The remaining vasodilatory capacity of evodiamine was attributed to additional mechanisms, including probable α₁-adrenoceptor blocking action, while dehydroevodiamine likely involved 5-HT (serotonin) receptor antagonism [1]. This graded spectrum of endothelium reliance — 100% (RUT), 50% (EVO), 10% (DHED) — has been independently corroborated: in mesenteric artery preparations, rutaecarpine showed 65–70% endothelium dependence while evodiamine showed only 20% [2]. In vivo, evodiamine (2.5–20 mg/kg i.p.) decreased blood pressure but increased heart rate in spontaneously hypertensive rats (SHR), whereas rutaecarpine at identical doses produced no significant cardiovascular effect in SHR, instead elevating blood pressure in normotensive WKY rats [3].

vasodilation endothelium-dependent nitric oxide cardiovascular pharmacology α1-adrenoceptor

Brain Penetration and Tissue Distribution: Evodiamine vs. Dehydroevodiamine — A 6.44-Fold Difference in Brain Concentration Driven by Molecular Planarity

In a direct comparative pharmacokinetic study in mice receiving intravenous doses of 5 mg/kg, the brain concentration of dehydroevodiamine (DHED) was 6.44 times greater than that of evodiamine [1]. The apparent permeability coefficient (Papp) across Caco-2 cell monolayers differed by an order of magnitude: DHED exhibited Papp values in the 10⁻⁵ cm/s range, whereas evodiamine fell in the 10⁻⁶ cm/s range [1]. Molecular electrostatic potential (MEP) calculations and physicochemical property assessments revealed that this permeability differential is not explained by conventional parameters such as lipophilicity or polar surface area; rather, it is governed by the dihedral angle of the molecule's stereo-structure. Dehydroevodiamine adopts a near-planar conformation with a dihedral angle of 3.71°, while evodiamine is markedly twisted at 82.34° [1]. The planar DHED can more readily insert into and traverse phospholipid bilayers, granting it enhanced passage across the blood-brain barrier [1]. A separate study confirmed that at the same 5 mg/kg oral dose, DHED brain concentrations were 6.44-fold higher than evodiamine in a simultaneous UPLC-MS/MS quantification across multiple cerebral nuclei and cerebrospinal fluid [2].

blood-brain barrier tissue distribution brain penetration pharmacokinetics dehydroevodiamine comparator

Bioavailability Enhancement via HP-β-Cyclodextrin Complexation: Evodiamine Free Base vs. Inclusion Complex — 256.73% Relative Oral Bioavailability with 2.5-Fold AUC Increase

The intrinsic poor aqueous solubility of evodiamine limits its oral bioavailability and complicates in vivo dosing. A head-to-head pharmacokinetic comparison in Sprague-Dawley rats demonstrated that the evodiamine hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex achieved a relative oral bioavailability of 256.73% compared to free evodiamine suspension [1]. Quantitative pharmacokinetic parameters confirmed this enhancement: Cmax increased from 161.3 ± 3.45 μg/L (free evodiamine) to 252.5 ± 12.43 μg/L (inclusion complex); AUC₀₋ₜ increased from 911.92 ± 8.53 to 2266.40 ± 28.64 μg·L⁻¹·h⁻¹; and mean residence time (MRT₀₋∞) extended from 4.43 ± 0.74 h to 8.46 ± 0.91 h [1]. The inclusion complex also demonstrated improved water solubility (18.46 ± 0.36 μg/mL) and a higher cumulative release percentage (76.8 ± 4.9%) [1]. A complementary study in HepG2 hepatoma cells confirmed that the EVO/HP-β-CD inclusion complex retained and in some measures enhanced pro-apoptotic antitumor activity [2].

bioavailability enhancement cyclodextrin complexation formulation development pharmacokinetics drug delivery

Evodiamine (CAS 518-17-2): Evidence-Backed Research and Industrial Application Scenarios Based on Comparative Quantitative Data


TRPV1-Targeted Analgesic Discovery: Non-Pungent Partial Agonist with Antagonist Capability for Neuropathic Pain Models

Evodiamine serves as a non-pungent TRPV1 ligand scaffold for analgesic development programs where capsaicin's pungency and rutaecarpine's lack of competitive antagonism are disqualifying. In mouse models of nerve injury, evodiamine reduced peripheral hypersensitivity in a dose-dependent manner, an effect blocked by the TRPV1-selective antagonist capsazepine [1]. Its dual functional profile — partial agonism with a maximal response 3.5-fold lower than capsaicin, coupled with the ability to competitively inhibit capsaicin-evoked TRPV1 currents — makes it uniquely suited for designing desensitization-based analgesic strategies that avoid the initial nociceptive burst associated with capsaicin [1]. Rutaecarpine cannot substitute in this application because it lacks the competitive antagonism property at TRPV1 [1].

NF-κB-Driven Cancer and Inflammation Research: Pathway-Specific Tool Compound with Built-in Comparator Discrimination

In experimental systems where the objective is to pharmacologically dissect the contribution of NF-κB signaling to a disease phenotype, evodiamine provides pathway-selective inhibition that rutaecarpine does not. Both compounds suppress PGE₂ synthesis equipotently (1–10 μM), but only evodiamine inhibits COX-2 induction and NF-κB activation [2]. This makes evodiamine/rutaecarpine a powerful paired tool set: evodiamine serves as the NF-κB-active probe while rutaecarpine functions as the NF-κB-inactive control matched for PGE₂ suppression potency [2]. Researchers investigating NF-κB-dependent cancers (e.g., certain breast, gastric, and colon cancer subtypes) or chronic inflammatory conditions can use this pair to attribute phenotypic effects specifically to NF-κB pathway engagement.

Topoisomerase-Targeted Anticancer Drug Discovery: Dual Catalytic Inhibitor Scaffold for Overcoming Camptothecin and Multidrug Resistance

Evodiamine's dual catalytic Topo I/II inhibitory mechanism — distinct from the poison mechanism of camptothecin, doxorubicin, and etoposide — positions it as a lead scaffold for developing therapeutics against resistant malignancies. Evodiamine retained antiproliferative activity in camptothecin-resistant CEM/C1 leukemia cells where camptothecin itself failed [3]. In the multidrug-resistant NCI/ADR-RES breast cancer xenograft model, evodiamine demonstrated antitumor activity superior to paclitaxel [3]. The compound's low susceptibility to P-gp-mediated efflux (degree of resistance ≤4-fold in CEM/ADR5000) further supports its candidacy for resistant-tumor drug development [3]. Synthetic evodiamine derivatives with improved aqueous solubility — such as quaternary ammonium salt-modified compound 45 — have already demonstrated nanomolar potency against hepatocellular carcinoma cell lines including doxorubicin-resistant SMMC-7721/DOX, while achieving a tumor growth inhibition of 51.1% at 10 mg/kg in Huh7 xenografts [4].

Peripherally-Restricted Cardiovascular Research: Evodiamine Over Dehydroevodiamine for Exclusion of CNS-Mediated Confounds

For cardiovascular pharmacology studies requiring peripheral restriction — where CNS penetration would confound interpretation of hemodynamic effects — evodiamine (brain concentration 6.44-fold lower than DHED at equivalent dose) is the superior choice among Evodia alkaloids [5]. Evodiamine's cardiovascular profile in conscious SHR includes blood pressure reduction with concomitant tachycardia at 2.5–20 mg/kg i.p., while rutaecarpine produces no significant cardiovascular effect in SHR at identical doses [5]. Furthermore, evodiamine's mixed vasodilatory mechanism (50% endothelium-dependent, with additional α₁-adrenoceptor blocking activity) provides a mechanistically distinct profile from both the fully endothelium-dependent rutaecarpine (100%) and the CNS-penetrant dehydroevodiamine (10% endothelium-dependent, with 5-HT antagonism) [5]. Researchers investigating vascular smooth muscle or adrenergic mechanisms should select evodiamine to minimize CNS-related interpretive ambiguity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evodiamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.